molecular formula C9H18 B14290526 4-Ethyl-1,2-dimethylcyclopentane CAS No. 113740-56-0

4-Ethyl-1,2-dimethylcyclopentane

Cat. No.: B14290526
CAS No.: 113740-56-0
M. Wt: 126.24 g/mol
InChI Key: QKXQNQVXTYSGKS-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-dimethylcyclopentane is a cycloalkane with the molecular formula C9H18. It is a derivative of cyclopentane, characterized by the presence of ethyl and methyl groups attached to the cyclopentane ring. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure, and they play a significant role in organic chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2-dimethylcyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective alkylation.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding cyclopentadiene derivatives. This process requires high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a reactor under controlled temperature and pressure conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2-dimethylcyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding cyclopentanones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts to produce fully saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of halogenated cyclopentane derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2CrO4, acidic or basic conditions.

    Reduction: H2 gas, palladium or platinum catalysts.

    Substitution: Cl2 or Br2, UV light or heat.

Major Products:

    Oxidation: Cyclopentanones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

4-Ethyl-1,2-dimethylcyclopentane has various applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stereochemistry of cycloalkanes. Its derivatives are also used in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of lipid membranes and their interactions with other biomolecules.

    Medicine: Research on cycloalkane derivatives has potential implications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: It is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2-dimethylcyclopentane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily participates in hydrophobic interactions with other molecules. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. The compound’s reactivity in chemical reactions is influenced by the steric and electronic effects of the ethyl and methyl substituents on the cyclopentane ring.

Comparison with Similar Compounds

    Cyclopentane: The parent compound with no substituents.

    1,2-Dimethylcyclopentane: A similar compound with two methyl groups but no ethyl group.

    4-Ethylcyclopentane: A compound with an ethyl group but no additional methyl groups.

Uniqueness: 4-Ethyl-1,2-dimethylcyclopentane is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and physical properties. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for studying the effects of alkyl substitution on cycloalkane behavior.

Properties

CAS No.

113740-56-0

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

4-ethyl-1,2-dimethylcyclopentane

InChI

InChI=1S/C9H18/c1-4-9-5-7(2)8(3)6-9/h7-9H,4-6H2,1-3H3

InChI Key

QKXQNQVXTYSGKS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(C1)C)C

Origin of Product

United States

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